
(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C19H27NO4S. It has an average mass of 365.487 Da and a monoisotopic mass of 365.166077 Da . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications.
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group and a tetrahydro-2H-pyran-4-yl group . The isobutylsulfonyl group is attached to the azetidine ring .
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Metabolic Studies
Compounds with sulfonyl and azetidinyl groups have been studied for their potential as inhibitors in various biochemical pathways. For instance, sulfonyl-containing compounds have been evaluated as selective inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). These studies indicate that such compounds could be applied in understanding and modulating metabolic pathways in human liver microsomes, providing insights into drug development and safety.
Biopolymer Production and Environmental Applications
Azetidine and related heterocyclic compounds have been explored for their roles in microbial and enzymatic pathways, which could impact biopolymer production. For example, methanotrophic bacteria, which convert methane into biomass and valuable chemicals, produce polyhydroxyalkanoates (PHAs), a type of biopolymer. Studies on these bacteria and the biochemical pathways involved could be relevant for bioengineering and environmental biotechnology applications (Kubaczyński et al., 2019).
Pharmaceutical and Medicinal Chemistry
The phenyltetrahydro-2H-pyran segment of the compound suggests potential for interaction with biological systems, given the bioactivity of related structures. Compounds featuring tetrahydro-2H-pyran rings often exhibit pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this domain focuses on synthesizing and evaluating such compounds for therapeutic applications. For instance, hybrid catalysts have been employed to synthesize pyran-based scaffolds, highlighting the compound's relevance in drug discovery and medicinal chemistry (Parmar et al., 2023).
Analytical Chemistry and Separation Sciences
The structural features of this compound suggest potential applications in analytical chemistry, specifically in the development of novel stationary phases for chromatography or as a model compound for studying retention mechanisms in various chromatographic systems. For example, research on strong cation-exchange materials for the HPLC analysis of basic drugs indicates the importance of structural diversity in developing more selective and efficient analytical methodologies (Flanagan et al., 2001).
Propiedades
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-15(2)14-25(22,23)17-12-20(13-17)18(21)19(8-10-24-11-9-19)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPTBHCHJRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

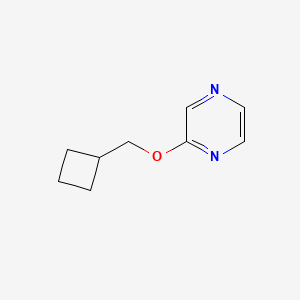
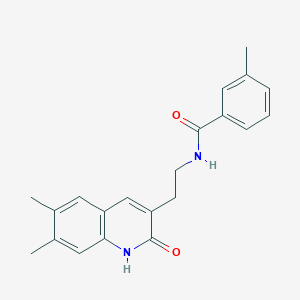


![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)
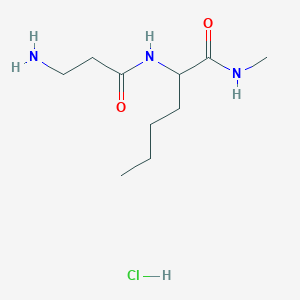
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
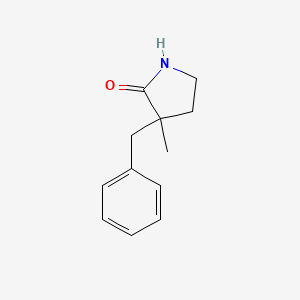
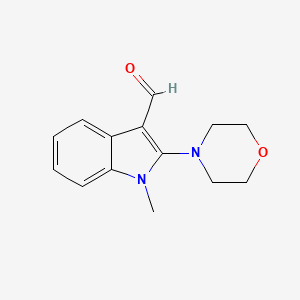
![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)